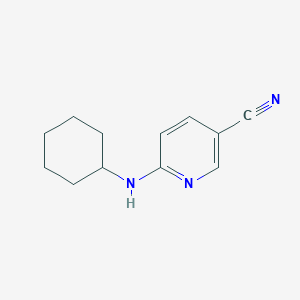

6-(Cyclohexylamino)pyridine-3-carbonitrile

Overview

Description

6-(Cyclohexylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H15N3 . It has a molecular weight of 201.27 g/mol . The IUPAC name for this compound is 6-(cyclohexylamino)nicotinonitrile .

Molecular Structure Analysis

The InChI code for 6-(Cyclohexylamino)pyridine-3-carbonitrile is 1S/C12H15N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,14,15) . The canonical SMILES structure is C1CCC(CC1)NC2=NC=C(C=C2)C#N .Physical And Chemical Properties Analysis

6-(Cyclohexylamino)pyridine-3-carbonitrile has a molecular weight of 201.27 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 48.7 Ų . The compound has a complexity of 237 .Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives, such as “6-(Cyclohexylamino)pyridine-3-carbonitrile”, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness, especially in antiviral and anticancer drugs .

Solubility and Polarity Enhancement

This group of compounds, including “6-(Cyclohexylamino)pyridine-3-carbonitrile”, contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them valuable in the design of new chemical entities in drug discovery.

Fluorescent Sensors

Although not directly related to “6-(Cyclohexylamino)pyridine-3-carbonitrile”, similar pyridine derivatives have been used as fluorescent sensors for monitoring the progress of free-radical, thiol-ene, and cationic polymerization . They have also been used as long-wavelength co-initiators for diphenyliodonium salts initiators .

properties

IUPAC Name |

6-(cyclohexylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBTYAFGHLCLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexylamino)pyridine-3-carbonitrile | |

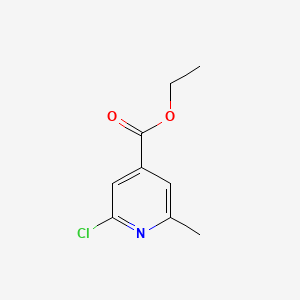

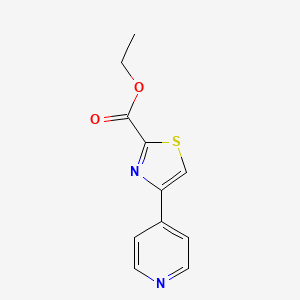

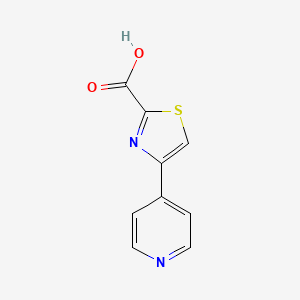

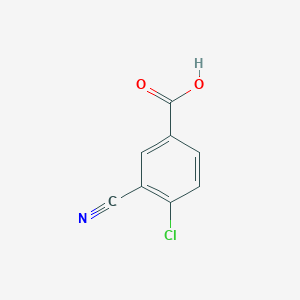

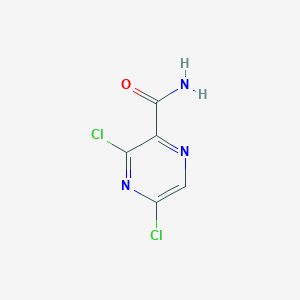

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)

![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)